6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine
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Overview
Description
6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with appropriate aldehydes or ketones, followed by bromination. One common method includes:
Condensation Reaction: 2-aminopyridine reacts with 3,4-dimethoxybenzaldehyde in the presence of a catalyst such as acetic acid to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridines, while oxidation can produce imidazo[1,2-a]pyridine oxides.
Scientific Research Applications
6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs, particularly for its potential anti-tuberculosis and anti-cancer properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science: Its unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For example, in anti-tuberculosis research, it targets bacterial enzymes and disrupts their function, leading to bacterial cell death . The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity.
6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine: Similar structure but with chlorine instead of bromine, affecting its reactivity and applications.
Uniqueness
6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine is unique due to the presence of both bromine and methoxy groups, which enhance its reactivity and potential for diverse applications. Its specific substitution pattern also contributes to its distinct biological activities and chemical properties.
Properties
Molecular Formula |
C15H13BrN2O2 |
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Molecular Weight |
333.18 g/mol |
IUPAC Name |
6-bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H13BrN2O2/c1-19-13-5-3-10(7-14(13)20-2)12-9-18-8-11(16)4-6-15(18)17-12/h3-9H,1-2H3 |
InChI Key |
FGNGWCMNVBGQLS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=C(C=CC3=N2)Br)OC |
Origin of Product |
United States |
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